BenchChemオンラインストアへようこそ!

4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2413375-69-4) is a halogenated N-difluoromethylpyrazole carboxylic acid building block with molecular formula C5H3BrF2N2O2 and molecular weight 240.99 g/mol. The compound features a unique substitution topology: a bromine atom at the pyrazole 4-position, a difluoromethyl group at N-1, and a carboxylic acid at C-5.

Molecular Formula C5H3BrF2N2O2
Molecular Weight 240.99 g/mol
Cat. No. B10907103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
Molecular FormulaC5H3BrF2N2O2
Molecular Weight240.99 g/mol
Structural Identifiers
SMILESC1=NN(C(=C1Br)C(=O)O)C(F)F
InChIInChI=1S/C5H3BrF2N2O2/c6-2-1-9-10(5(7)8)3(2)4(11)12/h1,5H,(H,11,12)
InChIKeyIHNSTTARASIBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid – Core Identity and Physicochemical Baseline for Procurement Evaluation


4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2413375-69-4) is a halogenated N-difluoromethylpyrazole carboxylic acid building block with molecular formula C5H3BrF2N2O2 and molecular weight 240.99 g/mol [1]. The compound features a unique substitution topology: a bromine atom at the pyrazole 4-position, a difluoromethyl group at N-1, and a carboxylic acid at C-5. This specific arrangement is not represented among commercial SDHI fungicide intermediates, which predominantly bear the difluoromethyl and carboxylic acid groups at the 3- and 4-positions respectively [2]. The compound is listed on PubChem (CID 154881768) with a computed XLogP3-AA of 1.6, a topological polar surface area of 55.1 Ų, and 2 rotatable bonds, placing it within lead-like physicochemical space [1].

Why 4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic Acid Cannot Be Replaced by Regioisomeric or De-bromo Analogs


The 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid scaffold occupies a distinct and under-exploited region of pyrazole chemical space. The three key structural features—the N-1 difluoromethyl group, the C-4 bromine, and the C-5 carboxylic acid—each contribute to properties that cannot be simultaneously replicated by any single commercially available analog. Regioisomeric 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 2226034-44-0) places the bromine adjacent to the N-1 position rather than the carboxylic acid, altering both electronic distribution and steric accessibility for cross-coupling [1]. Removal of the bromine (des-bromo analog, CAS 925199-97-9) eliminates the key synthetic handle for palladium-catalyzed diversification [2]. Replacement of the N-difluoromethyl group with N-methyl (CAS 84547-84-2) reduces lipophilicity by approximately 0.8 log units and removes the hydrogen-bond donor capacity of the CHF2 moiety, which is critical for SDHI target engagement [3][4]. These structural distinctions translate into quantifiable differences in lipophilicity, synthetic utility, and biological target compatibility that preclude simple interchangeability.

Quantitative Differentiation Evidence for 4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic Acid Against Closest Analogs


Regioisomeric Lipophilicity Differentiation: 4-Bromo vs. 3-Bromo N-Difluoromethyl Pyrazole-5-carboxylic Acid

The 4-bromo regioisomer (target compound) and its 3-bromo regioisomer share an identical molecular formula and molecular weight (240.99 g/mol) but exhibit a quantifiable difference in computed lipophilicity. The target compound has a PubChem-computed XLogP3-AA of 1.6 [1], whereas the 3-bromo regioisomer (CAS 2226034-44-0) has a vendor-reported LogP of 1.88 [2]. The ΔLogP of approximately 0.28 units indicates that the 4-bromo substitution pattern yields a moderately less lipophilic scaffold, which may translate into improved aqueous solubility and reduced non-specific protein binding in biological assays. This difference arises from the distinct electronic environment created by bromine placement relative to the electron-withdrawing N-difluoromethyl and carboxylic acid groups.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-Substitution Impact: Difluoromethyl vs. Methyl on Lipophilicity of 4-Bromo-pyrazole-5-carboxylic Acid Scaffolds

Replacement of the N-difluoromethyl group with N-methyl on the 4-bromo-pyrazole-5-carboxylic acid scaffold results in a substantial reduction in computed lipophilicity. The target compound (N-CHF2) has an XLogP3-AA of 1.6 [1], while the N-methyl analog, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-84-2), has an XLogP3 of 0.8 [2]. The ΔXLogP3 of +0.8 units represents a 2.5-fold increase in calculated octanol-water partition coefficient for the difluoromethyl derivative. This is consistent with the established role of the CHF2 group as a lipophilic isostere that also serves as a hydrogen-bond donor, a property absent in the CH3 group and critical for SDHI target interactions as demonstrated in amide derivatives of related pyrazole-4-carboxylic acids [3].

Agrochemical Design SDHI Fungicides Physicochemical Optimization

Halogen Reactivity for Cross-Coupling: Bromo vs. Iodo Pyrazoles in Suzuki-Miyaura Reactions

The C-4 bromine atom in the target compound provides a strategic advantage for palladium-catalyzed cross-coupling diversification compared to iodo analogs. A direct comparative study of halogenated aminopyrazoles in Suzuki-Miyaura reactions demonstrated that bromo and chloro derivatives were superior to iodopyrazoles due to a reduced propensity for the undesired dehalogenation side reaction [1]. This class-level finding applies directly to the target compound's 4-bromo substituent: the C-Br bond offers an optimal balance of oxidative addition reactivity and stability against premature reduction, enabling cleaner coupling outcomes. The bromo substituent is compatible with Suzuki-Miyaura, Buchwald-Hartwig amination, and carbonylative coupling protocols, making the target compound a versatile intermediate for generating diverse 4-substituted pyrazole libraries [2].

Synthetic Methodology Cross-Coupling Library Synthesis

High-Purity Availability and Supplier Verification for Reproducible Research Procurement

The target compound is commercially available from multiple verified suppliers with documented purity specifications. LeYan (product number 2122104) offers the compound at 98% purity , while AKSci (catalog 3901FN) lists it with full quality assurance backing including SDS and COA documentation . The methyl ester derivative, methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1856080-32-4), is also available at ≥95% purity from multiple vendors , providing an alternative entry point for ester hydrolysis or direct amidation. In comparison, the 3-bromo regioisomer is available at a lower typical purity of 90% [1], which may necessitate additional purification steps prior to use in sensitive transformations. The higher commercial purity and multi-supplier sourcing of the target compound reduce lead time risk and enhance experimental reproducibility.

Chemical Procurement Quality Assurance Reproducibility

Positional Impact on Carboxylic Acid pKa: 5-COOH vs. 4-COOH in Difluoromethyl Pyrazole Series

The pKa of the carboxylic acid group in N-difluoromethyl pyrazoles is sensitive to its ring position. For 1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid (the des-bromo core of the target compound), the predicted pKa is 2.84 ± 0.36 or computationally estimated at 3.43 [1]. In contrast, the commercially dominant SDHI intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) exhibits a predicted pKa of 3.12 ± 0.36 . The target compound, with its 5-carboxylic acid flanked by the electron-withdrawing N-difluoromethyl group and the C-4 bromine, is expected to exhibit a lower pKa than the 4-carboxylic acid regioisomer series. This enhanced acidity facilitates salt formation and may improve aqueous solubility at physiological pH, an important consideration for both biological testing and formulation development.

Physicochemical Profiling Salt Formation Formulation

Optimal Application Scenarios for 4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP 1.0-2.0 Window)

The target compound's computed XLogP3 of 1.6 positions it within an optimal lipophilicity range for CNS drug candidates and orally bioavailable agents [1]. Projects seeking pyrazole scaffolds with lipophilicity between the more polar N-methyl analog (XLogP3 = 0.8) and the more lipophilic 3-bromo regioisomer (LogP = 1.88) will find the target compound an ideal balance point [2]. The 4-bromo handle enables late-stage diversification via Suzuki-Miyaura coupling to explore SAR around the pyrazole 4-position without altering the core physicochemical profile [3].

Agrochemical SDHI Fungicide Intermediate with Distinct Substitution Topology

The commercial SDHI fungicide intermediate landscape is dominated by 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) and its derivatives, which generate amides at the 4-position [1]. The target compound offers an orthogonal vector: the carboxylic acid at C-5 enables amide coupling at a position adjacent to the N-1 substituent rather than the C-3 difluoromethyl group. This altered geometry may overcome resistance mechanisms that have emerged against conventional 4-carboxamide SDHI fungicides, while retaining the hydrogen-bond donor capacity of the CHF2 group essential for SDH binding [2].

Diversifiable Building Block for Parallel Synthesis Libraries via C-4 Cross-Coupling

The C-4 bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, with demonstrated superiority over iodo analogs in minimizing dehalogenation side reactions [1]. The target compound can be used directly in Suzuki-Miyaura, Buchwald-Hartwig, and carbonylative coupling protocols without requiring protecting group manipulation of the carboxylic acid, as the acid can be tolerated or converted to the methyl ester (CAS 1856080-32-4) for enhanced solubility in organic solvents [2]. The high commercial purity (98%) reduces the need for pre-coupling purification, enabling direct use in high-throughput experimentation workflows [3].

Fragment-Based Drug Discovery (FBDD) with Balanced Polarity and Synthetic Tractability

With a molecular weight of 241 Da, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and a topological polar surface area of 55.1 Ų, the target compound meets all empirical criteria for a fragment-sized probe (MW < 300, HBD ≤ 3, HBA ≤ 6, TPSA < 140 Ų) [1]. The XLogP3 of 1.6 provides sufficient lipophilicity for protein binding while maintaining aqueous solubility appropriate for fragment screening concentrations (typically 0.5-2 mM). The presence of both a carboxylic acid (for vector elaboration via amide coupling) and an aryl bromide (for cross-coupling diversification) makes this compound a versatile fragment hit for rapid SAR expansion.

Quote Request

Request a Quote for 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.